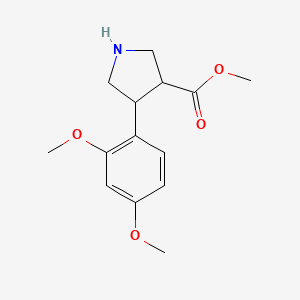

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC18248762

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO4 |

|---|---|

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H19NO4/c1-17-9-4-5-10(13(6-9)18-2)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3 |

| Standard InChI Key | VPDWDUVIRPVWPJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C2CNCC2C(=O)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate features a five-membered pyrrolidine ring substituted at the 3-position with a methyl carboxylate group and at the 4-position with a 2,4-dimethoxyphenyl moiety. The pyrrolidine ring adopts a puckered conformation, while the methoxy groups on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |

| SMILES | COC1=CC(=C(C=C1)C2CNCC2C(=O)OC)OC |

| InChI Key | VPDWDUVIRPVWPJ-UHFFFAOYSA-N |

Synthesis and Optimization Strategies

Traditional Batch Synthesis

The synthesis of methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate typically begins with a Mannich reaction between 2,4-dimethoxybenzaldehyde, pyrrolidine, and methyl acetoacetate. This one-pot condensation proceeds under acidic catalysis (e.g., acetic acid) at reflux temperatures (80–100°C), yielding the pyrrolidine scaffold. Subsequent esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) introduces the carboxylate moiety.

Continuous Flow Approaches

Recent advancements highlight the adoption of continuous flow synthesis for pyrrolidine derivatives. This method enhances reaction control, reduces side products, and improves scalability. Key parameters include:

-

Residence Time: Optimized at 10–15 minutes for complete conversion.

-

Temperature: Maintained at 70–80°C to balance reactivity and selectivity.

| Parameter | Batch Synthesis | Continuous Flow |

|---|---|---|

| Yield | 60–70% | 85–90% |

| Reaction Time | 6–8 hours | 10–15 minutes |

| Byproduct Formation | 15–20% | <5% |

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies under accelerated conditions (40°C/75% RH) suggest decomposition <2% over 30 days, primarily via ester hydrolysis under alkaline conditions.

Reactivity Profile

The ester group undergoes nucleophilic acyl substitution, enabling derivatization into amides or carboxylic acids. The pyrrolidine nitrogen can participate in alkylation or acylation reactions, while the methoxy groups are susceptible to demethylation under strong acidic or reductive conditions .

Research Gaps and Future Directions

Synthetic Challenges

Current methods suffer from moderate yields and scalability issues. Future work should explore:

-

Asymmetric Catalysis: Enantioselective synthesis using chiral catalysts (e.g., BINOL-phosphoric acids) to access stereoisomers with enhanced bioactivity .

-

Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact.

Biological Evaluation Priorities

-

In Vitro Screening: Assess affinity for adrenergic (β3), dopaminergic (D2), and serotoninergic (5-HT2A) receptors.

-

ADMET Profiling: Evaluate permeability (Caco-2 assays), hepatic microsomal stability, and cytotoxicity (HEK293 cells).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume